variecolorquinone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O9 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] 1,6-dihydroxy-8-methoxy-3-methyl-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C20H18O9/c1-8-3-11-16(18(25)14(8)20(27)29-7-10(23)6-21)19(26)15-12(17(11)24)4-9(22)5-13(15)28-2/h3-5,10,21-23,25H,6-7H2,1-2H3/t10-/m0/s1 |
InChI Key |
BFHKLXFIZWDGDV-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1C(=O)OC[C@H](CO)O)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O |
Canonical SMILES |
CC1=CC2=C(C(=C1C(=O)OCC(CO)O)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O |
Synonyms |
variecolorquinone A |
Origin of Product |
United States |
Origin, Isolation, and Production of Variecolorquinone a
Fungal Bioprospecting and Habitat of Producing Strains
The discovery of variecolorquinone A is rooted in the exploration of fungal biodiversity, particularly from unique and challenging environments. Fungi have a versatile biosynthetic machinery capable of producing a myriad of secondary metabolites, including polyketides like anthraquinones. mdpi.com
This compound was first identified from the halotolerant fungal strain Aspergillus variecolor B-17. researchgate.netnih.gov This strain was isolated from sediments collected in the Jilantai salt field in Alashan, Inner Mongolia, China. researchgate.netnih.gov Halotolerant fungi, which thrive in high-salinity environments, are of particular interest to scientists due to their unique metabolic adaptations that can lead to the production of novel bioactive compounds. researchgate.netresearchgate.net The production of this compound by A. variecolor highlights the potential of exploring extremophilic fungi for new chemical entities. researchgate.net This yellow-colored quinone compound was discovered alongside variecolorquinone B and several other known related compounds. researchgate.netfrontiersin.org
The genus Eurotium, which is the teleomorph (sexual reproductive stage) of the genus Aspergillus, is another significant source of this compound. researchgate.netnih.gov Eurotium species are known for producing a diverse array of secondary metabolites, including various anthraquinones. researchgate.netnih.gov this compound has been found in several Eurotium strains, such as Eurotium sp. M30 XS-2012 and E. cristatum KUFC 7356. scribd.com These fungi are widely distributed and can be found in environments with high salt or sugar concentrations. nih.gov The production of anthraquinones, including this compound, is a known characteristic of both marine-derived and terrestrial species of Aspergillus and Eurotium. nih.govencyclopedia.pub
Beyond Aspergillus variecolor and Eurotium species, this compound has been isolated from other related fungal sources and diverse environments. For instance, it has been obtained from Aspergillus glaucus collected from marine sediment surrounding mangrove roots in the Fujian Province of China. frontiersin.orgfrontiersin.org Marine ecosystems, including sediments, mangroves, and organisms like soft corals and algae, host a wide variety of fungi that produce anthraquinones. mdpi.comnih.gov Genera such as Penicillium, Alternaria, and Fusarium are also known producers of anthraquinones in marine environments. mdpi.comnih.gov The frequent isolation of such compounds from marine-derived fungi underscores the vast and still largely untapped chemical diversity of these microorganisms. mdpi.com
Occurrence in Eurotium Species
Methodologies for Extraction and Purification from Fungal Cultures
The isolation and purification of this compound from fungal cultures involve a multi-step process that begins with cultivation, followed by extraction and chromatographic separation.
Fungal strains are typically grown in either liquid or solid media. For liquid cultures, the fermentation broth and/or the fungal mycelia are harvested after a suitable incubation period. nih.govjmb.or.kr The extraction of small molecules like this compound is often achieved through liquid-liquid extraction using organic solvents. nih.gov A common method involves extracting the fungal mycelia multiple times with a solvent such as methanol (B129727). researchgate.net
For solid cultures, a serial partitioning approach with solvents of varying polarities (e.g., methanol, acetone, ethanol) can be employed. nih.gov After the initial extraction, the resulting crude extract, which contains a mixture of metabolites, undergoes further purification. researchgate.netnih.gov
A typical purification workflow for this compound from a crude extract involves several stages of column chromatography. researchgate.net This may include:
Silica (B1680970) Gel Chromatography : The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate compounds based on their polarity. researchgate.net
Sephadex LH-20 Chromatography : Further purification of the fractions obtained from silica gel chromatography is often carried out using a Sephadex LH-20 column, which separates molecules based on their size. researchgate.net
The purity of the isolated compound is then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.govjmb.or.kr The final structure of this compound is determined through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netnih.gov
Table 1: Overview of Extraction and Purification Methods
| Step | Technique | Description |
|---|---|---|
| Cultivation | Solid or Liquid Fermentation | Growing the fungal strain (e.g., Aspergillus variecolor) in a suitable nutrient medium. |
| Extraction | Solvent Extraction | Using organic solvents like methanol to extract metabolites from the fungal biomass. |
| Initial Separation | Silica Gel Column Chromatography | Separating the crude extract into fractions based on compound polarity. |
| Further Purification | Sephadex LH-20 Column Chromatography | Further purifying fractions to isolate individual compounds based on size. |
| Final Analysis | HPLC, NMR, Mass Spectrometry | Confirming the purity and elucidating the chemical structure of the isolated compound. |
Biotechnological Production and Metabolic Engineering Approaches
While natural isolation provides a source for this compound, biotechnological approaches are being explored to enhance its production and create more sustainable supply chains. frontiersin.orgfrontiersin.org Metabolic engineering of microorganisms offers a promising avenue for the overproduction of valuable natural products like carotenoids and other pigments. nih.govmdpi.com
The core of this strategy involves understanding and manipulating the biosynthetic pathways within a host organism. nih.gov For polyketides like this compound, this would entail identifying the specific polyketide synthase (PKS) genes and other ancillary enzymes responsible for its formation. Advances in genomics and molecular biology tools facilitate the identification of these biosynthetic gene clusters (BGCs) in fungi. frontiersin.org
Once the pathway is identified, several metabolic engineering strategies can be employed:
Heterologous Expression : The entire biosynthetic pathway for this compound can be transferred into a more tractable and high-producing host microorganism, such as Saccharomyces cerevisiae or Escherichia coli. nih.govnih.gov These model organisms are well-characterized and can be more easily optimized for industrial-scale fermentation. frontiersin.org
Pathway Optimization : In the native or a heterologous host, the expression of key enzymes in the pathway can be upregulated, while competing metabolic pathways that drain precursors can be downregulated or knocked out. nih.gov This directs more of the cell's resources towards the production of the target compound.
Process Optimization : Beyond genetic manipulation, optimizing fermentation conditions such as media composition, pH, temperature, and aeration is crucial for maximizing yield. frontiersin.org
While specific metabolic engineering studies for this compound are still emerging, the general principles and tools developed for other fungal polyketides and aromatic compounds provide a clear roadmap for future research in this area. frontiersin.orgnih.gov The goal is to develop commercially viable processes that are not reliant on the collection of wild fungal strains and can produce the compound with high titer, yield, and rate. frontiersin.org
Biosynthesis and Biogenetic Pathways of Variecolorquinone a
Proposed Biogenetic Pathways for the Anthraquinone (B42736) Core
The fundamental framework of variecolorquinone A is its 9,10-dioxoanthracene core. In fungi, this core is assembled via the acetate-malonate pathway, a major route for the biosynthesis of polyketides. nih.govmdpi.com This pathway commences with a starter unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA units. nih.govwikipedia.org
The proposed biogenesis involves the formation of a poly-β-keto chain through successive Claisen condensations. This linear chain then undergoes a series of intramolecular cyclizations and aromatization reactions to form the tricyclic anthraquinone scaffold. nih.govsciepublish.com The regioselectivity of these cyclization events is a critical determinant of the final structure of the anthraquinone. For many fungal anthraquinones, a key intermediate in this process is endocrocin (B1203551). nih.gov Another significant precursor is emodin (B1671224), which can be further modified through various enzymatic reactions to generate a diverse array of anthraquinone derivatives. nih.govresearchgate.net The pathway leading to emodin often involves intermediates such as atrochrysone (B1255113) carboxylic acid. nih.gov
Key Enzymatic Steps and Intermediate Precursors
The biosynthesis of this compound from its basic building blocks involves a cascade of enzymatic reactions and the formation of several key intermediate compounds.
Key Enzymatic Steps:
Polyketide Chain Assembly: An nr-PKS catalyzes the sequential condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain. nih.govwikipedia.org
Cyclization and Aromatization: The polyketide chain undergoes intramolecular aldol (B89426) condensations, guided by the PKS, to form the tricyclic ring system of the anthraquinone core. nih.govsciepublish.com
Thioester Hydrolysis: A thioesterase enzyme releases the cyclized product from the PKS. In some fungal systems, this is accomplished by a dedicated MβL-TE. asm.org
Oxidative Modifications: Subsequent modifications, such as hydroxylations, are carried out by monooxygenases and other oxidoreductases. nih.govresearchgate.net These tailoring enzymes are crucial for creating the specific substitution pattern seen in this compound.
Further Tailoring: Additional enzymatic modifications, such as methylation or the attachment of side chains, complete the biosynthesis of the final molecule.
Intermediate Precursors: The pathway from simple precursors to the final complex structure of this compound involves several stable intermediates.
| Precursor | Role in Biosynthesis |
| Acetyl-CoA | The primary starter unit for the initiation of polyketide chain synthesis. nih.gov |
| Malonyl-CoA | The extender units used for the iterative elongation of the polyketide chain. nih.gov |
| Atrochrysone carboxylic acid | An early cyclized intermediate formed after release from the PKS. nih.gov |
| Endocrocin | A common anthraquinone intermediate that can be a precursor to more complex derivatives. nih.gov |
| Emodin | A key anthraquinone intermediate that undergoes various tailoring reactions to produce a wide range of final products. nih.govresearchgate.net |
Genetic Basis and Regulation of this compound Biosynthesis
The genes responsible for the biosynthesis of fungal secondary metabolites, including this compound, are typically organized into biosynthetic gene clusters (BGCs). researchgate.netnih.gov These clusters contain the gene encoding the core PKS enzyme, as well as genes for the various tailoring enzymes (e.g., oxidoreductases, transferases) and transporters required for the complete synthesis and secretion of the final product. nih.govresearchgate.net
The expression of these BGCs is tightly regulated. Studies on the biosynthesis of other anthraquinones in Aspergillus species, such as endocrocin in A. fumigatus and asparasone in A. flavus, have revealed the importance of specific regulatory proteins. nih.govusda.gov For instance, the global regulator LaeA has been shown to control the expression of the endocrocin gene cluster. asm.orgnih.govuniprot.org Similarly, the regulator VeA is known to be involved in the activation of the asparasone PKS gene. usda.gov It is highly probable that the biosynthesis of this compound in Aspergillus variecolor is similarly controlled by one or more dedicated transcription factors within its BGC, which may in turn be influenced by global regulators like LaeA and VeA in response to specific environmental or developmental cues. The identification of a specific BGC for this compound would involve genome sequencing of A. variecolor and subsequent gene deletion and overexpression studies to confirm the function of the clustered genes. researchgate.netfrontiersin.org
Pharmacological and Biological Activities of Variecolorquinone a
Anticancer Potential
In Vitro Cytotoxicity Evaluation in Human and Murine Cancer Cell Lines
Variecolorquinone A has been the subject of several in vitro studies to assess its potential as a cytotoxic agent against a range of human and murine cancer cell lines. These investigations have revealed its ability to inhibit the proliferation of various cancer cells, with differing levels of potency.
Research has shown that this compound exhibits selective cytotoxic activity against the human lung adenocarcinoma cell line, A549. researchgate.netnih.gov Studies have reported an IC50 value of 3.0 μM for this compound in A549 cells, indicating its potential as a therapeutic agent for lung cancer. researchgate.netnih.govresearchgate.netmdpi.comrsc.org
The cytotoxic effects of this compound have also been evaluated against human leukemia cell lines. In one study, (+)-variecolorquinone A showed cytotoxicity against the human leukemia cell line HL-60 with an IC50 value of 309.0 μM. rsc.org In contrast, another study on variecolorquinones A and B reported that variecolorquinone B, a related compound, was cytotoxic to HL60 cells with a much lower IC50 of 1.3 µM. researchgate.netresearchgate.net For the K-562 chronic myeloid leukemia cell line, variecolortides A-C, other compounds from Aspergillus variecolor, showed weak cytotoxic activity with IC50 values of 61, 69, and 71 μM, respectively. mdpi.com
In studies involving the murine lymphoma cell line P388, (+)-variecolorquinone A displayed cytotoxic activity with an IC50 value of 266.0 μM. rsc.org Another report indicated that variecolorquinone B, and not A, showed cytotoxicity against P388 cells with an IC50 value of 3.7 µM. researchgate.netresearchgate.net
The cytotoxic potential of this compound has been tested against human hepatocellular carcinoma cell lines. For the BEL-7402 cell line, (+)-variecolorquinone A exhibited an IC50 value of 114.0 μM. rsc.org
Interactive Data Table: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cell Type | IC50 (μM) |
| This compound | A549 | Human Lung Adenocarcinoma | 3.0 researchgate.netnih.govresearchgate.netmdpi.comrsc.org |
| (+)-Variecolorquinone A | HL-60 | Human Leukemia | 309.0 rsc.org |
| Variecolorquinone B | HL-60 | Human Leukemia | 1.3 researchgate.netresearchgate.net |
| Variecolortide A | K-562 | Human Leukemia | 61 mdpi.com |
| Variecolortide B | K-562 | Human Leukemia | 69 mdpi.com |
| Variecolortide C | K-562 | Human Leukemia | 71 mdpi.com |
| (+)-Variecolorquinone A | P388 | Murine Lymphoma | 266.0 rsc.org |
| Variecolorquinone B | P388 | Murine Lymphoma | 3.7 researchgate.netresearchgate.net |
| (+)-Variecolorquinone A | BEL-7402 | Human Hepatocellular Carcinoma | 114.0 rsc.org |
Murine Lymphoma (P388)
Mechanistic Investigations of Anticancer Action in Cellular Models
To understand how this compound exerts its anticancer effects, researchers have investigated its impact on fundamental cellular processes such as apoptosis and the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. miltenyibiotec.com It can be initiated through two main pathways: the extrinsic pathway, triggered by external signals, and the intrinsic pathway, which is mitochondria-mediated. researchgate.net Studies have shown that various natural compounds can induce apoptosis in cancer cells by activating these pathways. For instance, the compound emestrin, also isolated from a fungus, was found to induce apoptosis in Huh-7 cells by regulating Bax and bcl-2 protein levels, key players in the intrinsic apoptotic pathway. researchgate.net Similarly, gambogic acid has been shown to induce apoptosis in HeLa cells by increasing the expression of caspases-8, -9, and -3, and cleaved-PARP, while decreasing the anti-apoptotic protein Bcl-2. d-nb.info While the specific mechanisms for this compound are still under detailed investigation, the apoptotic potential of related fungal metabolites suggests a promising avenue for future research into its mode of action.
Cell Cycle Perturbation
The cell cycle is a tightly regulated process that governs cell division. Perturbations in the cell cycle can lead to uncontrolled cell proliferation, a hallmark of cancer. embopress.orgfrontiersin.org Many anticancer agents work by causing cell cycle arrest, thereby preventing cancer cells from dividing. Environmental and genetic perturbations can lead to changes in the distribution of cells across different phases of the cell cycle. embopress.org The ability of a compound to perturb the cell cycle is a key indicator of its potential as an anticancer drug. While direct studies on this compound's effect on the cell cycle are not extensively detailed in the provided search results, the cytotoxic activity observed implies an interference with critical cellular processes, which often includes cell cycle regulation.
Preclinical In Vivo Efficacy Studies in Animal Models (where applicable)
Currently, there is a lack of published preclinical in vivo efficacy studies in animal models specifically for this compound. While related anthraquinone (B42736) compounds have been suggested as suitable for in vivo studies due to favorable in vitro cytotoxicity profiles, dedicated efficacy studies for this compound in animal models have not been reported in the reviewed scientific literature. mdpi.com
Antimicrobial Activity
This compound, as part of the broader quinone and anthraquinone class of compounds, has demonstrated notable antimicrobial properties. researchgate.netresearchgate.net These compounds are recognized for their activity against a range of microbial pathogens. researchgate.net
Antibacterial Spectrum and Efficacy
The antibacterial effects of this compound and its structural relatives have been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov
This compound has been reported to possess activity against the Gram-positive bacterium Bacillus subtilis, although specific minimum inhibitory concentration (MIC) values are not always provided. researchgate.net A related anthraquinone, tetrahydrobostrycin (B1370537), exhibited an MIC of 2.5 µM against B. subtilis. nih.gov
Activity has also been noted against Staphylococcus aureus. researchgate.net For instance, the related compound tetrahydrobostrycin showed an MIC of 2.5 µM against S. aureus. nih.gov Other anthraquinone derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, a dimethoxy derivative of 1-hydroxy-2-methyl-anthraquinone was highly active against two MRSA strains with MIC values of 3.9 and 7.8 µg/mL. nih.gov In contrast, the related anthraquinone damnacanthal (B136030) showed weaker activity against MRSA, with MIC values ranging from 31.3 to 125.0 µg/mL. nih.gov
One of the most potent activities reported for a related compound was for catenarin, an anthraquinone that demonstrated a strong inhibitory effect against Brevibacillus brevis with an MIC value of 1.0 µg/mL. researchgate.netnih.gov
Table 1: Antibacterial Activity of this compound and Related Anthraquinones against Gram-Positive Bacteria
| Compound | Bacterium | MIC |
|---|---|---|
| Tetrahydrobostrycin | Bacillus subtilis | 2.5 µM |
| Tetrahydrobostrycin | Staphylococcus aureus | 2.5 µM |
| Dimethoxy anthraquinone derivative | MRSA | 3.9 - 7.8 µg/mL |
| Damnacanthal | MRSA | 31.3 - 125.0 µg/mL |
| Catenarin | Brevibacillus brevis | 1.0 µg/mL |
The activity of this compound against Gram-negative bacteria such as Escherichia coli has been noted, though sometimes without specific MIC values. researchgate.netresearchgate.net A derivative of averantin, another anthraquinone, showed weak activity against E. coli. scispace.com However, the related compound tetrahydrobostrycin displayed good antibacterial activity against E. coli with an MIC value of 6.25 µM. nih.gov
Members of the anthraquinone family have also been tested against Vibrio species. Damnacanthal exhibited weak antibacterial properties against some Vibrio strains with MICs ranging from 31.3 to 125.0 µg/mL. nih.gov Tetrahydrobostrycin was more effective, showing good activity against Vibrio anguillarum and Vibrio parahemolyticus with MIC values of 1.56 µM and 12.5 µM, respectively. nih.gov
Table 2: Antibacterial Activity of Related Anthraquinones against Gram-Negative Bacteria
| Compound | Bacterium | MIC |
|---|---|---|
| Tetrahydrobostrycin | Escherichia coli | 6.25 µM |
| Damnacanthal | Vibrio spp. | 31.3 - 125.0 µg/mL |
| Tetrahydrobostrycin | Vibrio anguillarum | 1.56 µM |
| Tetrahydrobostrycin | Vibrio parahemolyticus | 12.5 µM |
Activity against Gram-Positive Bacteria (Bacillus subtilis, Staphylococcus aureus, MRSA, Brevibacillus brevis)
Antifungal Activity (Candida albicans)
This compound has been identified as having antifungal activity against Candida albicans. researchgate.net While specific MIC values for this compound are not consistently available, related anthraquinones have been studied. For example, the anthraquinone emodin (B1671224) showed modest antifungal activity against C. albicans with a reported IC₅₀ value of 11.0 µg/mL. researchgate.net Another anthraquinone derivative demonstrated an MIC of 12.5 µg/mL against this fungal pathogen. researchgate.net Some studies have reported weak activity for other related compounds. rsc.org
Table 3: Antifungal Activity of Related Anthraquinones against Candida albicans
| Compound | Fungus | Activity (IC₅₀/MIC) |
|---|---|---|
| Emodin | Candida albicans | IC₅₀: 11.0 µg/mL |
| Unspecified Anthraquinone | Candida albicans | MIC: 12.5 µg/mL |
Proposed Mechanisms of Antimicrobial Action
The precise antimicrobial mechanism of this compound has not been fully elucidated, but the mechanisms of the broader anthraquinone class of antibiotics have been investigated. biointerfaceresearch.com It is proposed that these compounds exert their effects through multiple pathways. rsc.org
A primary proposed mechanism is the interaction with bacterial nucleic acids. rsc.org Anthraquinones may intercalate into the DNA double helix, a process that can disrupt DNA replication and transcription, ultimately inhibiting bacterial growth. rsc.org
Another significant mechanism involves the bioreductive activation of the quinone moiety. rsc.org This process can lead to redox cycling, which generates reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. The resulting oxidative stress can cause damage to essential cellular components, including DNA, proteins, and lipids, leading to cell death. rsc.org
Antioxidant and Radical Scavenging Properties
This compound, an anthraquinone derivative isolated from fungi, has demonstrated notable antioxidant and radical scavenging capabilities. ontosight.airsc.orgresearchgate.net These properties are of significant scientific interest due to the role of oxidative stress in the pathogenesis of various diseases.
In Vitro Antioxidant Assay Systems (e.g., DPPH Radical Scavenging)
The antioxidant potential of this compound has been evaluated using various in vitro assay systems, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. researchgate.netmdpi.comnih.govnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from violet to yellow, which can be quantified spectrophotometrically. mdpi.comnih.govnih.govnih.gov
In a study, this compound, isolated from the halotolerant fungus Aspergillus variecolor, exhibited significant antioxidant activity against DPPH. researchgate.net While specific IC50 values for this compound are not consistently reported across all literature, related compounds from the same fungal source have shown potent activity. For instance, eurotinone and 2-methyleurotinone, also isolated from A. variecolor, displayed significant DPPH radical scavenging activity with IC50 values of 6 and 11 μM, respectively, which were more potent than the positive control, ascorbic acid (IC50 value of 22 μM). researchgate.net
The DPPH radical scavenging activity of this compound and related compounds highlights their potential to counteract free radicals, which are implicated in cellular damage.
Table 1: DPPH Radical Scavenging Activity of Compounds from Aspergillus variecolor
Molecular Basis of Antioxidant Activity
The antioxidant activity of this compound is intrinsically linked to its chemical structure. As an anthraquinone, it possesses a 9,10-dioxoanthracene core, and its antioxidant capacity is largely attributed to the presence of hydroxyl groups on this aromatic framework. ontosight.airsc.org These hydroxyl groups can readily donate a hydrogen atom to free radicals, thereby stabilizing them and terminating radical chain reactions.
The mechanism of action for many phenolic antioxidants, including anthraquinones, can involve several pathways, such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). frontiersin.org In the HAT mechanism, the antioxidant donates a hydrogen atom to the radical. frontiersin.org In the SET-PT mechanism, the antioxidant first transfers an electron to the radical, forming a radical cation, which then loses a proton. frontiersin.org The SPLET mechanism involves the initial deprotonation of the antioxidant, followed by electron transfer to the radical. frontiersin.org The prevailing mechanism depends on factors like the structure of the antioxidant, the nature of the free radical, and the solvent system.
For this compound, the presence of two hydroxyl groups at positions 1 and 6 on the anthraquinone ring system is crucial for its radical scavenging ability. ontosight.ai The stability of the resulting phenoxyl radical, due to resonance delocalization across the aromatic system, further enhances its antioxidant potential.
Other Reported Biological Activities (e.g., Anti-inflammatory, Enzyme Inhibition)
Beyond its antioxidant properties, this compound and related anthraquinones have been reported to exhibit a range of other biological activities, including anti-inflammatory effects and enzyme inhibition. rsc.orgresearchgate.netresearchgate.net
This compound has been noted for its cytotoxic activity against several cancer cell lines. Specifically, it has shown positive cytotoxicity against the human hepatocellular carcinoma cell line (BEL-7402), the mouse lymphoma cell line (P388), the human leukemia cell line (HL-60), and the adenocarcinoma human alveolar basal epithelial cells (A-549). rsc.org
Anthraquinones, as a class of compounds, are known to possess anti-inflammatory properties. rsc.orgresearchgate.netresearchgate.net The mechanism of anti-inflammatory action for some quinones involves the inhibition of key inflammatory mediators. For instance, some compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation and contribute to the production of pro-inflammatory molecules like nitric oxide and prostaglandins. mdpi.comnih.gov While direct studies on the anti-inflammatory mechanism of this compound are limited, the general activity of the structural class suggests a potential role in modulating inflammatory pathways.
Enzyme inhibition is another significant biological activity reported for quinone-containing compounds. nih.govbioivt.com Quinones can interact with enzymes through various mechanisms, including acting as electron acceptors in oxidation-reduction reactions. nih.gov Some quinones have been shown to inhibit enzymes like reverse transcriptase by interacting with a specific "quinone pocket" on the enzyme molecule. nih.gov The potential for this compound to inhibit specific enzymes is an area for further investigation, given the reactivity of its quinone moiety.
Table 2: Reported Biological Activities of this compound
Table of Compounds
| Compound Name |
|---|
| This compound |
| Eurotinone |
| 2-Methyleurotinone |
| Ascorbic acid |
| Nitric oxide |
Mechanistic Pharmacology and Molecular Target Identification
Identification and Validation of Molecular Targets
The precise molecular targets of variecolorquinone A have not yet been fully elucidated through direct experimental validation. The process of target validation is a critical step in drug discovery, confirming that modulating a specific biomolecule can produce a therapeutic effect. abcam.co.jpsigmaaldrich.comthermofisher.com This typically involves techniques like genetic methods, affinity chromatography, or biophysical assays to demonstrate a direct interaction between the compound and its target protein. bpsbioscience.com
The primary evidence for the biological effect of this compound comes from its observed cytotoxic activity. Studies have shown that it is a secondary metabolite produced by the fungal strain Aspergillus variecolor B-17. nih.gov This compound has demonstrated selective cytotoxicity against several human cancer cell lines, as detailed in the table below.
| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| A-549 | Adenocarcinomic human alveolar basal epithelial cells | 3.0 | nih.gov |
| HL-60 | Human promyelocytic leukemia cells | N/A (Activity noted for Variecolorquinone B) | nih.gov |
| P388 | Mouse lymphocytic leukemia cells | N/A (Activity noted for Variecolorquinone B) | nih.gov |
While direct targets are not confirmed, computational studies on the broader class of anthraquinones have predicted interactions with key proteins involved in cell survival and proliferation, suggesting potential avenues for future validation studies for this compound.
Modulation of Cellular Signaling Pathways (e.g., Apoptosis Pathways, Cell Cycle Checkpoints)
The cytotoxic effects of this compound strongly suggest that it modulates cellular signaling pathways that control cell life and death, such as apoptosis and the cell cycle. biocompare.comexpertcytometry.com
Apoptosis Pathways
Apoptosis, or programmed cell death, is a highly regulated process essential for removing damaged or unwanted cells. biorxiv.orgnih.gov It can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. researchgate.netamegroups.org Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell. biorxiv.orgbio-rad-antibodies.com
While direct experimental studies detailing the specific apoptotic mechanisms of this compound are limited, research on other anthraquinones acting on the same A-549 lung cancer cell line provides a strong basis for its likely mechanism. For instance, the anthraquinone (B42736) purpurin (B114267) has been shown to induce apoptosis in A-549 cells by inhibiting the PI3K/AKT signaling pathway. nih.gov This pathway is a critical regulator of cell survival, and its inhibition leads to the activation of pro-apoptotic proteins. ulb.ac.bearchivesofmedicalscience.com Studies on other compounds have demonstrated that apoptosis induction in A-549 cells often involves:
Regulation of the Bcl-2 family proteins: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govarchivesofmedicalscience.comdovepress.com This shift in balance leads to mitochondrial outer membrane permeabilization.
Mitochondrial Dysfunction: Loss of the mitochondrial membrane potential and the release of cytochrome C into the cytoplasm. nih.govdovepress.com
Caspase Activation: The released cytochrome C triggers the activation of initiator caspase-9, which in turn activates executor caspase-3, a key marker of apoptosis. nih.govdovepress.comnih.gov
These mechanisms, particularly the mitochondrial pathway, are common for cytotoxic compounds and represent a probable mode of action for this compound that awaits specific experimental confirmation using techniques like western blotting to detect cleaved caspases and changes in apoptotic protein levels. bio-rad-antibodies.comabcam.com
Cell Cycle Checkpoints
The cell cycle is the process through which a cell divides into two daughter cells and is composed of four phases: G1, S, G2, and M. expertcytometry.comthermofisher.com Dysregulation of the cell cycle is a hallmark of cancer. biocompare.com Cytotoxic agents frequently exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. nih.govarchivesofmedicalscience.com
The effect of this compound on the cell cycle of A-549 or other cells has not been specifically reported. Such analysis is typically performed using flow cytometry, where cells are stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI) to measure DNA content and determine the percentage of cells in each phase of the cycle. abcam.co.jpthermofisher.comnih.gov Given that computational studies have predicted that related compounds may target cyclin-dependent kinases (CDKs), key regulators of the cell cycle, investigating the impact of this compound on cell cycle progression is a logical next step. mdpi.com
Enzyme Inhibition and Activation Studies
Many therapeutic agents function by inhibiting or activating specific enzymes. dovepress.com Quinones and anthraquinones are known to interact with various enzymes, particularly kinases, which are crucial for cellular signaling. mdpi.com
Cyclin-dependent kinases (CDKs), such as CDK4, are central to cell cycle regulation and are often dysregulated in cancer. bpsbioscience.comulb.ac.be The development of CDK inhibitors is a major focus in oncology. mdpi.com While computational predictions have suggested that anthraquinones may target CDK4, direct experimental evidence from enzyme inhibition assays for this compound is currently lacking in the scientific literature. An enzyme inhibition assay would typically measure the activity of a purified enzyme (like CDK4) in the presence of varying concentrations of the inhibitor to determine its potency, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). bpsbioscience.comthermofisher.com
Investigation of Receptor-Ligand Interactions
Receptor-ligand interactions are fundamental to nearly all biological processes, where a ligand binds to a receptor to initiate a cellular response. sygnaturediscovery.comrevvity.com The investigation of these interactions is crucial for understanding a compound's mechanism of action. Techniques such as radioligand binding assays or surface plasmon resonance are used to characterize the affinity and kinetics of these interactions. sigmaaldrich.comsygnaturediscovery.com
Currently, there are no published studies investigating whether this compound acts as a ligand for any specific cellular receptor. While a related compound, variecolin, has been identified as an inhibitor of angiotensin II receptor binding, this finding cannot be directly extrapolated to this compound. researchgate.net Therefore, the role of this compound in receptor-mediated signaling pathways remains an open area for future research.
Synthetic Methodologies and Chemical Derivatization
Total Synthesis Strategies for Variecolorquinone A
As of the latest available research, a specific total synthesis for this compound has not been reported in the literature. However, the synthesis of structurally related terpene quinones and hydroquinones provides a roadmap for potential synthetic strategies. Current time information in Bangalore, IN. The total synthesis of complex natural products like this compound is a critical endeavor, as it not only confirms the proposed structure but also provides access to larger quantities for further biological evaluation, which is often limited by the yields from natural sources. researchgate.net
General strategies that could be employed for the total synthesis of a molecule like this compound would likely involve the coupling of a terpene-derived fragment to an aromatic ring system. Current time information in Bangalore, IN. Key reactions in such synthetic routes often include:
Diels-Alder Cycloaddition: This powerful reaction could be used to construct the core polycyclic ring system of the anthraquinone (B42736).
Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, are instrumental in forming key carbon-carbon bonds to assemble the molecular framework. nih.gov
Grignard Reagent Addition: This classic organometallic reaction could be utilized for the conjugate addition of side chains to an α,β-unsaturated carbonyl system on a quinone precursor. Current time information in Bangalore, IN.
Reductive Alkylation: This method is another viable strategy for attaching alkyl groups to a quinone structure. Current time information in Bangalore, IN.
These strategies represent fundamental tools in modern organic synthesis for the construction of complex molecules. chemrxiv.org The application of these methods to a target like this compound would require careful planning and execution to control regioselectivity and stereoselectivity, particularly at the chiral center of the side chain.
Semisynthesis and Chemoenzymatic Approaches
Semisynthesis and chemoenzymatic strategies offer powerful alternatives to total synthesis, especially for complex natural products. uniroma1.itmdpi.com These approaches leverage the efficiency of biological systems to produce complex precursors, which are then chemically modified to yield the final target or its analogues. uniroma1.itnih.gov
Semisynthesis involves isolating a structurally related, advanced intermediate from a natural source and using chemical reactions to convert it into the desired product. uniroma1.it For this compound, this could involve isolating a biosynthetic precursor from Aspergillus variecolor and elaborating it through a few chemical steps. This approach can be significantly more efficient and cost-effective than a full total synthesis. uniroma1.it
Chemoenzymatic synthesis combines chemical and enzymatic transformations to create a synthetic route. mdpi.commonash.edu Enzymes can offer unparalleled selectivity for specific reactions, such as stereoselective oxidations or reductions, which are often challenging to achieve with traditional chemical reagents. nih.govnih.gov A potential chemoenzymatic route to this compound could involve:
Chemical synthesis of a core scaffold.
An enzymatic step to install the chiral dihydroxypropyl group with the correct stereochemistry, a reaction for which enzymes are particularly well-suited. rsc.org
Final chemical modifications to complete the synthesis.
This merging of chemical and biological methods can lead to more sustainable and efficient synthetic processes by reducing the need for protecting groups and often proceeding under milder reaction conditions. mdpi.commonash.edu
Design and Synthesis of this compound Analogues and Derivatives
While the synthesis of this compound itself is not documented, structurally related analogues have been isolated and characterized. The design and synthesis of analogues are crucial for exploring structure-activity relationships and developing compounds with improved therapeutic properties. rsc.orgiapchem.org
From the culture extract of a marine sponge-associated fungus, Aspergillus europaeus, two analogues of this compound were identified: (+)-1-O-demethylthis compound and (+)-variecolorquinone A. researchgate.netmdpi.com These compounds are diastereomers of the naturally occurring this compound. The key structural difference lies in the stereochemistry at the C-2' position of the side chain. mdpi.com This is evidenced by their specific rotation data; this compound is levorotatory ( [α]D = -18.0°), whereas its isolated analogues are dextrorotatory. mdpi.com
The synthesis of new derivatives could involve modifying the anthraquinone core or the side chain. For example, new analogues could be created by altering the substituents on the aromatic rings or by changing the length and functionality of the side chain, potentially leading to compounds with different biological activities. beilstein-journals.org
Table 1: Comparison of this compound and its Known Analogues
| Compound Name | Key Structural Feature | Specific Rotation ([α]D) | Source Organism |
|---|---|---|---|
| This compound | (2'S)-configuration | -18.0° (in MeOH) | Aspergillus variecolor nih.govmdpi.com |
| (+)-Variecolorquinone A | (2'R)-configuration | +16.8° (in MeOH) | Aspergillus europaeus mdpi.com |
| (+)-1-O-demethylthis compound | (2'R)-configuration, demethylated at C-1 | +25° (in MeOH) | Aspergillus europaeus mdpi.com |
Development of Synthetic Routes for Scalable Production
The development of a scalable synthetic route is a critical step in translating a laboratory-scale synthesis into a process suitable for producing larger, kilogram-scale quantities of a compound for advanced studies. mdpi.comnih.gov This process involves optimizing every aspect of the synthesis to ensure it is cost-effective, safe, and efficient. mdpi.com
For a molecule like this compound, key considerations for developing a scalable route would include:
Cost-Effectiveness: Utilizing inexpensive and readily available starting materials. mdpi.com
Process Optimization: Refining reaction conditions (e.g., temperature, concentration, reaction time) to maximize yield and minimize byproducts. mdpi.com
Reduction of Steps: Designing a convergent synthesis that minimizes the total number of reaction steps. rsc.org
Purification Methods: Avoiding or simplifying chromatographic purifications, which are often a bottleneck in large-scale production, in favor of methods like crystallization or distillation. mdpi.com
While no scalable synthesis for this compound has been published, the principles of process development would be essential for its future large-scale production, should it prove to be a valuable pharmaceutical lead. nih.govrsc.orgepfl.ch
Structure Activity Relationship Sar Studies of Variecolorquinone a and Its Analogues
Correlating Anthraquinone (B42736) Core Modifications with Bioactivity
The 9,10-dioxoanthracene, or anthraquinone, core is a common scaffold in many biologically active compounds. researchgate.netnih.gov Modifications to this core structure in variecolorquinone A analogues have been shown to significantly impact their bioactivity. The fundamental anthraquinone framework is crucial for the compound's general biological properties, but the nature and position of substituents dictate the specificity and potency of its effects. frontiersin.org
Research on various anthraquinone derivatives has demonstrated that the bioactivity is highly dependent on the chemical structure, particularly the presence and position of hydroxyl groups on the aromatic rings and other substituents. frontiersin.org For instance, the dimerization of the anthraquinone core, as seen in some fungal metabolites, can lead to compounds with altered or enhanced biological activities, such as antibacterial effects. nih.gov The core structure serves as a template that can be chemically modified to develop new agents with improved therapeutic potential. researchgate.net
Influence of Hydroxy and Methoxy (B1213986) Substitutions on Biological Efficacy
The presence and placement of hydroxyl (–OH) and methoxy (–OCH3) groups on the anthraquinone core of this compound are critical determinants of its biological activity. ontosight.ai These functional groups influence the molecule's electronic properties, solubility, and ability to interact with biological targets. ontosight.ai
Studies on various anthraquinones have revealed that hydroxyl groups, especially at specific positions, can significantly enhance activities like biofilm inhibition. frontiersin.org For example, the presence of phenolic hydroxyl groups at positions C-1 and C-8 is a common feature in many bioactive anthraquinones. The specific substitution pattern of one methoxy and two hydroxy groups in this compound contributes to its unique pharmacological profile. ontosight.ai Demethylation of an analogue of this compound, converting a methoxy group to a hydroxyl group, has been documented, highlighting the biochemical transformations that can alter activity. mdpi.comnih.gov
| Compound | Modification | Observed Change in Bioactivity | Reference |
|---|---|---|---|
| Generic Anthraquinone | Addition of hydroxyl groups at positions 2 and 4 | Increased biofilm adhesion inhibition | frontiersin.org |
| Generic Anthraquinone | Absence or addition of hydroxyl groups at positions 5, 6, and 8 | 10-fold to 100-fold decline in inhibitory activity | frontiersin.org |
| ω-hydroxyemodin derivative | Acetylation, chlorination, and O-methylation | Significant improvement in antibacterial activity | nih.gov |
Role of the (2R)-2,3-Dihydroxypropyl Group in Biological Activity
A distinguishing feature of this compound is the [(2R)-2,3-dihydroxypropyl] group attached to the anthraquinone core via an ester linkage. ontosight.ainih.gov This side chain plays a significant role in the molecule's interaction with biological systems. The dihydroxypropyl moiety introduces chirality and increases the hydrophilicity of the molecule, which can affect its transport and binding to target proteins.
The presence of this group is considered crucial for its specific biological activities. ontosight.ai Analogues lacking this side chain or having alterations to it would be expected to exhibit different pharmacological profiles. For instance, the hydrolysis of the ester bond would release the anthraquinone core, leading to a different set of biological effects. The synthesis of this compound involves the specific introduction of this (2R)-2,3-dihydroxypropyl group, underscoring its importance to the final compound's function. ontosight.ai
Impact of Stereochemistry on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological profile of a drug. nih.govresearchgate.netijpsjournal.com For chiral molecules like this compound, which possesses a stereocenter in the (2R)-2,3-dihydroxypropyl side chain, the different enantiomers can exhibit significantly different biological activities. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. biomedgrid.com
The specific rotation of (+)-variecolorquinone A indicates a specific stereochemical configuration. nih.gov An analogue, (+)-1-O-demethylthis compound, also has a defined stereochemistry with a dextrorotatory specific rotation, which was assigned as 2'R. nih.gov This is in contrast to a previously reported levorotatory (2S) analogue, highlighting that a change in the stereocenter can invert the optical rotation and likely alters the biological activity. nih.gov The two enantiomers of a chiral drug can be considered as two separate drugs with potentially different potencies, metabolic pathways, and toxicities. nih.govnih.gov
| Compound | Stereochemical Configuration | Specific Rotation | Reference |
|---|---|---|---|
| (+)-Variecolorquinone A | (2R) | Not specified in provided abstracts | nih.gov |
| (+)-1-O-demethylthis compound | (2'R) | [α]D22 +25° (in MeOH) | nih.gov |
| (2S)-2,3-dihydroxypropyl-1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylate | (2S) | [α]D22 -23° (in MeOH) | nih.gov |
Computational Approaches to SAR Elucidation
Computational methods are increasingly used to elucidate the structure-activity relationships of bioactive compounds. nih.gov These approaches, including quantitative structure-activity relationship (QSAR) and molecular docking, can predict the biological activity of new analogues and provide insights into their mechanism of action. wikipedia.orgfrontiersin.org
For quinone compounds, density functional theory (DFT) has been used to calculate atomic and molecular properties that can be correlated with biological activity. nih.gov Descriptors such as torsion angles, atomic charges, substituent volume, and the energy of molecular orbitals have been identified as important for the activity of quinones. nih.govresearchgate.net Molecular docking studies can be performed to investigate potential interactions with biological targets, such as enzymes involved in quorum sensing in bacteria, to explain observed antifouling activity. frontiersin.org These computational tools allow for the systematic analysis of analogue series and can guide the design of new compounds with enhanced pharmacological properties. nih.gov
Computational and Chemoinformatic Studies
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
Computational methods are pivotal in elucidating the potential therapeutic targets of natural products. Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interaction between a small molecule, such as variecolorquinone A, and a biological macromolecule, typically a protein. researchgate.netnih.gov These simulations provide insights into the binding affinity, mode of interaction, and stability of the ligand-protein complex, which are crucial for understanding the compound's mechanism of action. researchgate.netnih.gov
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. researchgate.net For instance, studies on similar quinone-containing compounds have utilized molecular docking to screen for potential anticancer activity by evaluating their binding affinity to targets like Heat shock protein 90 (HSP90). nih.gov In such studies, a more negative binding energy generally indicates a stronger and more favorable interaction between the ligand and the protein. umpr.ac.id Docking studies have revealed that interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions are critical for the binding of quinone derivatives to their targets. mdpi.com
Following docking, molecular dynamics simulations are often employed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. rsc.orgebsco.comwikipedia.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the molecular interactions. wikipedia.orgmdpi.com Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to provide a more accurate estimation of binding affinity. nih.gov The stability of the complex, as indicated by these parameters, is a strong indicator of the potential for the compound to act as an inhibitor or modulator of the target protein. nih.gov While specific molecular docking and dynamics simulation data for this compound are not detailed in the provided search results, the methodologies are well-established for the quinone class of compounds. nih.govchemrxiv.orgrsc.orgosti.gov
In Silico Prediction of Biological Activities and Pharmacological Parameters
In silico tools play a crucial role in the early stages of drug discovery by predicting the biological activities and pharmacokinetic properties of a compound before it undergoes expensive and time-consuming experimental testing. nih.govresearchgate.net These computational methods utilize a compound's chemical structure to forecast its behavior in a biological system. bonviewpress.com
Biological Activity Prediction: Web-based tools and software can predict a wide spectrum of biological activities based on the structural features of a molecule. clinmedkaz.org These predictions are derived from structure-activity relationship (SAR) data from large databases of known compounds. bonviewpress.com For a given compound, these tools can generate a list of probable biological effects, including pharmacological actions, mechanisms of action, and potential toxicities. bonviewpress.comclinmedkaz.org The output is often presented as a probability of activity (Pa) and inactivity (Pi), where a higher Pa value suggests a greater likelihood of the compound exhibiting that specific activity. phcogj.com For example, predictions can range from general activities like "enzyme inhibitor" or "GPCR ligand" to more specific actions such as "kinase inhibitor". nih.gov
Pharmacokinetic (ADMET) Parameter Prediction: The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a critical determinant of its clinical success. schrodinger.comsimulations-plus.com A significant percentage of drug candidates fail in clinical trials due to poor ADMET properties. schrodinger.com In silico ADMET prediction provides an early assessment of a compound's drug-like potential. scielo.broptibrium.com Various computational models and software platforms are available to estimate these properties. simulations-plus.comscielo.br
Key predicted ADMET parameters include:
Absorption: Parameters like water solubility (LogS), Caco-2 cell permeability (predicting intestinal absorption), and P-glycoprotein substrate/inhibitor status are evaluated. scielo.br
Distribution: Predictions often include blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential are commonly predicted to assess potential drug-drug interactions.
Excretion: Properties related to the elimination of the compound from the body are estimated.
Toxicity: Predictions can cover a range of toxicities, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). scielo.br
While specific in silico predictions for this compound were not found in the search results, the following table illustrates the types of ADMET parameters that are typically predicted for a compound of interest.
| Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | e.g., < 500 g/mol | Adherence to Lipinski's Rule of Five |
| LogP (Lipophilicity) | e.g., < 5 | Adherence to Lipinski's Rule of Five |
| H-bond Donors | e.g., ≤ 5 | Adherence to Lipinski's Rule of Five |
| H-bond Acceptors | e.g., ≤ 10 | Adherence to Lipinski's Rule of Five |
| Absorption | ||
| Water Solubility (LogS) | e.g., -4.0 | Moderately soluble |
| Caco-2 Permeability | e.g., > 0.9 | High intestinal absorption predicted |
| Metabolism | ||
| CYP2D6 Inhibitor | e.g., No | Low risk of drug interactions via this isoform |
| CYP3A4 Inhibitor | e.g., Yes | Potential for drug interactions via this isoform |
| Toxicity | ||
| hERG I Inhibitor | e.g., No | Low risk of cardiotoxicity |
| Hepatotoxicity | e.g., Yes | Potential for liver toxicity |
Cheminformatics for Compound Library Design and Virtual Screening
Cheminformatics applies computational techniques to manage and analyze vast amounts of chemical data, playing a critical role in modern drug discovery. neovarsity.org It enables the efficient design of compound libraries and the execution of virtual screening campaigns to identify promising drug candidates. neovarsity.orgfrontiersin.org
Compound Library Design: Cheminformatics tools are instrumental in designing and managing large collections of chemical compounds, known as compound libraries. uni-hamburg.de For natural products like this compound, these tools can be used to create virtual libraries of derivatives by systematically modifying its core structure. osti.govchemrxiv.org This process, known as combinatorial library design, allows for the exploration of the chemical space around a lead compound to identify analogs with potentially improved activity or pharmacokinetic properties. rsc.org High-throughput computational screening can then be applied to these virtual libraries to predict properties like redox potential for quinone-based compounds, accelerating the discovery of novel molecules. osti.govchemrxiv.org
Virtual Screening: Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target, typically a protein. neovarsity.orgnih.gov This approach significantly reduces the number of compounds that need to be tested experimentally, saving time and resources. frontiersin.org There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. neovarsity.org Docking algorithms are used to predict the binding mode and affinity of each compound in the library to the active site of the target. neovarsity.org The compounds are then ranked based on their docking scores, and the top-ranked candidates are selected for further investigation. researchgate.net
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. neovarsity.org This approach uses the chemical structure of known active compounds (ligands) to identify other molecules in the library with similar properties. neovarsity.org The underlying principle is that structurally similar molecules are likely to have similar biological activities. u-strasbg.fr Methods used in LBVS include searching for similarity based on 2D fingerprints or 3D shape and pharmacophore models. u-strasbg.fr
The integration of advanced machine learning and deep learning techniques is further enhancing the accuracy and efficiency of virtual screening by improving molecular representations and scoring functions. neovarsity.org
Application of Drug-Likeness Models in Lead Identification
Drug-likeness models are computational filters used in the early stages of drug discovery to select compounds that are more likely to become successful drugs. eijppr.commdpi.com These models are based on the analysis of the physicochemical properties of known drugs and are designed to eliminate compounds with undesirable characteristics that could lead to failure in later stages of development, such as poor absorption or high toxicity. researchgate.net
Several rule-based and scoring-based methods are used to assess drug-likeness:
Rule-Based Filters: These are sets of simple rules based on molecular descriptors that define a "drug-like" chemical space. mdpi.com Compounds that violate these rules are often deprioritized. Some of the most common rule-based filters include:
Lipinski's Rule of Five: One of the most widely used filters, it predicts poor oral absorption or permeation if a compound violates two or more of the following rules: molecular weight ≤ 500 Da, logP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10. mdpi.comresearchgate.net
Ghose Filter: Defines a drug-like range for properties such as molecular weight (160-480 Da), logP (-0.4 to 5.6), molar refractivity (40-130), and atom count (20-70). mdpi.com
Veber's Rule: Emphasizes the importance of molecular flexibility for oral bioavailability, suggesting that compounds with ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų are more likely to be orally active. eijppr.com
Egan Rule: A simple filter based on logP and PSA to predict human intestinal absorption. eijppr.com
Muegge Rule: A pharmacophore-based filter that defines structural motifs commonly found in drugs. eijppr.com
Drug-Likeness Scores: In addition to rule-based filters, some computational tools provide a quantitative drug-likeness score. eijppr.com This score is calculated based on a combination of various molecular properties and fragments, comparing the query molecule to a database of known drugs. A higher score generally indicates a greater resemblance to existing drugs. eijppr.com These models can be trained on datasets of approved drugs versus non-drug compounds to learn the complex features that define a successful drug molecule. doi.org
The application of these models helps in prioritizing lead candidates from large compound libraries or from a series of synthesized analogs, focusing resources on those with a higher probability of success in the drug development pipeline. eijppr.comresearchgate.net
Research Gaps, Challenges, and Future Perspectives
Unexplored Biological Activities and Therapeutic Potential
While variecolorquinone A has demonstrated notable cytotoxic and antioxidant activities, its full range of biological effects remains largely unexplored. ontosight.aimdpi.com Current research has primarily focused on its potential as an anticancer agent, with studies showing positive cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (BEL-7402), mouse lymphoma (P388), human leukemia (HL-60), and adenocarcinoma human alveolar basal epithelial cells (A-549). nih.govresearchgate.net However, the therapeutic potential of this compound may extend to other areas.
Further investigation into its antimicrobial, antiviral, and anti-inflammatory properties is warranted. ontosight.aimdpi.com The structural similarities of this compound to other bioactive anthraquinones suggest it could possess a broader spectrum of activities. unibo.itencyclopedia.pub For instance, many anthraquinone (B42736) derivatives are known for their diverse pharmacological effects, including antibacterial, antiviral, and immunomodulatory activities. mdpi.commdpi.com Exploring these potential applications could uncover new therapeutic uses for this compound.
Additionally, its role in neuroprotection is an emerging area of interest. google.com Some anthraquinones have shown neuroprotective effects, and given that this compound has been identified as a TOMM6-interacting compound, its potential in the treatment of nervous system diseases should be investigated. google.com A significant research gap exists in understanding the specific mechanisms of action behind its observed bioactivities. Future studies should aim to identify the molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.
| Activity | Cell Line/Model | IC50/Observation | Reference |
|---|---|---|---|
| Cytotoxicity | Human Hepatocellular Carcinoma (BEL-7402) | 114.0 μM | nih.gov |
| Cytotoxicity | Mouse Lymphoma (P388) | 266.0 μM | nih.gov |
| Cytotoxicity | Human Leukemia (HL-60) | 309.0 μM | nih.gov |
| Cytotoxicity | Adenocarcinoma Human Alveolar Basal Epithelial (A-549) | 3.0 μM | nih.govresearchgate.net |
| Antioxidant | DPPH radical scavenging assay | IC50 of 13.2 µg/mL | mdpi.com |
Comprehensive Elucidation of Complete Biosynthetic Pathways
The biosynthesis of this compound, like many fungal secondary metabolites, is presumed to follow the polyketide pathway. encyclopedia.pubmdpi.com Fungi, particularly from the Aspergillus genus, are known producers of a vast array of polyketides, including various anthraquinones. mdpi.comnih.gov While the general pathway for anthraquinone biosynthesis in fungi is understood to be different from that in plants, the specific enzymatic steps and genetic machinery governing the production of this compound have not been fully elucidated. unibo.it
A significant research gap lies in identifying and characterizing the specific polyketide synthase (PKS) and tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, that are responsible for the intricate structure of this compound. This includes the formation of the anthraquinone core and the attachment of the unique (2R)-2,3-dihydroxypropyl group. ontosight.ai Understanding these enzymatic processes is crucial for several reasons. Firstly, it would provide fundamental knowledge about the metabolic capabilities of the producing organism, Aspergillus variecolor. Secondly, it could enable the bioengineering of these pathways to produce novel analogues of this compound with improved therapeutic properties.
Future research should focus on genome sequencing of Aspergillus variecolor and subsequent bioinformatic analysis to identify the gene cluster responsible for this compound biosynthesis. Gene knockout and heterologous expression studies would then be necessary to functionally characterize the roles of the individual genes within the cluster. This comprehensive understanding would pave the way for metabolic engineering strategies aimed at overproducing this compound or creating a library of related compounds for further biological screening.
Advancements in Synthetic Strategies for Commercial Viability
While this compound can be isolated from its natural source, the halotolerant fungus Aspergillus variecolor, reliance on fungal fermentation for large-scale production presents several challenges. researchgate.net These include slow fungal growth, low yields, and complex purification processes. To overcome these limitations and ensure a sustainable supply for research and potential commercialization, the development of efficient and scalable synthetic strategies is crucial.
Currently, the chemical synthesis of this compound is described as involving complex organic chemistry methods. ontosight.ai A major challenge in its total synthesis is the stereoselective construction of the (2R)-2,3-dihydroxypropyl side chain and its attachment to the substituted anthraquinone core. Developing a concise and high-yielding synthetic route would be a significant advancement.
Future research in this area should focus on designing more efficient synthetic pathways. This could involve the exploration of novel catalytic methods for key bond formations, the development of protecting group strategies that minimize steps, and the investigation of convergent synthetic approaches where the anthraquinone core and the side chain are synthesized separately and then coupled. Furthermore, the development of semi-synthetic routes, where a more readily available natural precursor is chemically modified to yield this compound, could also be a viable and cost-effective strategy. Achieving commercial viability will ultimately depend on the development of a synthetic process that is both economically feasible and environmentally sustainable.
Integration of Omics Technologies for Novel Metabolite Discovery and Mechanistic Insights
The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to accelerate the discovery of novel metabolites and gain deeper mechanistic insights into the biology of this compound. The genus Aspergillus is known for its rich and diverse secondary metabolism, and omics-based strategies can help unlock this hidden chemical diversity. mdpi.com
A significant opportunity lies in applying these technologies to Aspergillus variecolor. By analyzing the genome, researchers can identify silent or cryptic biosynthetic gene clusters that may produce novel analogues of this compound or other bioactive compounds. Transcriptomic and proteomic analyses can then be used to understand how the expression of these gene clusters is regulated under different culture conditions, providing clues for their activation. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters, can be powerfully combined with metabolomics to profile the full spectrum of secondary metabolites produced by the fungus. mdpi.com
Furthermore, omics approaches can be instrumental in elucidating the mechanism of action of this compound. For instance, transcriptomic and proteomic profiling of cancer cells treated with this compound can reveal changes in gene and protein expression, helping to identify the cellular pathways affected by the compound. This information is invaluable for understanding its mode of action and for identifying potential biomarkers for its therapeutic efficacy. The integration of these high-throughput technologies will undoubtedly accelerate research on this compound and related compounds, leading to new discoveries and a more comprehensive understanding of their biological roles.
This compound as a Lead Compound for Drug Development
This compound, with its demonstrated cytotoxic and antioxidant activities, represents a promising lead compound for the development of new therapeutic agents. ontosight.aimdpi.com Lead compounds are molecules that show a desired biological activity and have a chemical structure that can be modified to improve its potency, selectivity, and pharmacokinetic properties. The anthraquinone scaffold of this compound is a well-established pharmacophore found in several clinically used anticancer drugs, which further supports its potential for drug development. unibo.it
A key challenge in advancing this compound as a drug candidate is to conduct thorough structure-activity relationship (SAR) studies. This involves synthesizing a series of analogues with systematic modifications to different parts of the molecule, such as the hydroxy, methoxy (B1213986), and dihydroxypropyl groups. ontosight.ai By evaluating the biological activity of these analogues, researchers can identify the key structural features required for its therapeutic effects. This knowledge can then be used to design more potent and selective compounds with improved drug-like properties.
Future perspectives in this area include the use of computational modeling and medicinal chemistry approaches to guide the design of new analogues. For example, molecular docking studies could be used to predict how different analogues bind to their biological targets, helping to prioritize the synthesis of the most promising compounds. The development of this compound derivatives with enhanced efficacy and reduced off-target effects could ultimately lead to the discovery of a new drug for the treatment of cancer or other diseases. mdpi.com The journey from a lead compound to a marketed drug is long and challenging, but the unique structure and biological activity of this compound make it a worthy candidate for further investigation.
Q & A
Q. What are the primary natural sources of variecolorquinone A, and how is it isolated and purified for laboratory studies?
Methodological Answer: this compound is typically isolated from marine-derived fungi (e.g., Aspergillus spp.) using solvent extraction followed by chromatographic techniques like column chromatography (CC) and high-performance liquid chromatography (HPLC). Ethyl acetate or methanol extracts are fractionated based on polarity, and purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Researchers must optimize solvent systems and monitor yield to avoid degradation of labile quinone structures .
Q. What spectroscopic methods are essential for characterizing the molecular structure of this compound?
Methodological Answer: Structural elucidation requires a combination of spectroscopic techniques:
- UV-Vis spectroscopy to identify quinone-specific absorption bands (~250–400 nm).
- Mass spectrometry (MS) for molecular weight determination and fragmentation patterns.
- 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions. Discrepancies in spectral data should be cross-validated with X-ray crystallography if single crystals are obtainable .
Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies involve incubating the compound in buffers (pH 3–10) at controlled temperatures (e.g., 25°C, 37°C). Samples are analyzed over time using HPLC to monitor degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation byproducts. Such data inform storage conditions and experimental design for bioactivity assays .
Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?
Methodological Answer: Bioactivity screening includes:
- Antimicrobial assays (e.g., broth microdilution for MIC/MBC determination).
- Cytotoxicity tests (MTT assay on cancer cell lines).
- Antioxidant activity (DPPH radical scavenging). Controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical to validate results. Conflicting bioactivity data across studies may arise from variations in cell lines or compound purity .
Q. How can researchers address low yields of this compound during extraction?
Methodological Answer: Yield optimization involves:
- Screening fungal strains for high metabolite production.
- Modifying fermentation conditions (e.g., media composition, aeration).
- Employing adsorbent resins or solid-phase extraction (SPE) to concentrate the compound. Metabolomic profiling (LC-MS/MS) can identify culture conditions that upregulate biosynthesis pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stereochemical configurations of this compound?
Methodological Answer: Discrepancies in stereochemistry require advanced techniques:
- Electronic circular dichroism (ECD) combined with computational simulations (e.g., time-dependent DFT) to correlate experimental and theoretical spectra.
- Crystallographic analysis to unambiguously assign absolute configuration. Researchers must reconcile data across multiple studies by verifying solvent effects and experimental parameters .
Q. How can computational models predict the biosynthetic pathway of this compound?
Methodological Answer: Genome mining of producer fungi identifies polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters. Tools like antiSMASH predict pathway modules, while isotopic labeling (¹³C-acetate) traces precursor incorporation. Discrepancies between predicted and observed structures may indicate novel enzymatic tailoring steps .
Q. What experimental designs mitigate interference from co-isolated metabolites in bioactivity studies?
Methodological Answer: Orthogonal purification (e.g., reverse-phase HPLC coupled with hydrophilic interaction chromatography) reduces co-eluting contaminants. Bioassay-guided fractionation isolates active constituents, while metabolomics (GNPS libraries) identifies interfering compounds. Negative controls and LC-MS profiling of fractions are essential .
Q. How do researchers validate the role of this compound in observed antimicrobial resistance modulation?
Methodological Answer: Synergistic studies (checkerboard assay) quantify fractional inhibitory concentration (FIC) indices against resistant pathogens. Transcriptomic analysis (RNA-seq) identifies gene expression changes (e.g., efflux pumps, biofilm genes). Confounding factors, such as solvent toxicity, must be ruled out via dose-response validation .
Q. What methodologies address the oxidative instability of this compound in cell culture media?
Methodological Answer: Stabilization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
